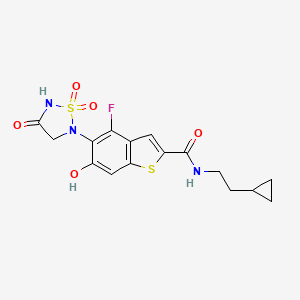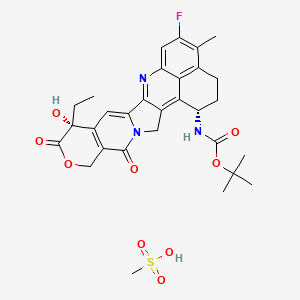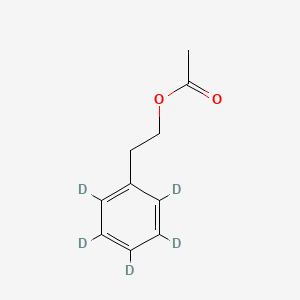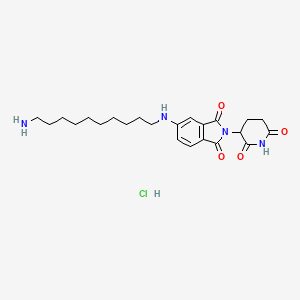
Pomalidomide-5-C10-NH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5-C10-NH2 hydrochloride is a compound derived from Pomalidomide, which is known for its role as a cereblon (CRBN) ligand. This compound is primarily used in the recruitment of CRBN protein and can be connected to a protein ligand via a linker to form PROTAC (Proteolysis Targeting Chimeras) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C10-NH2 hydrochloride involves multiple steps. One method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . Another approach involves a continuous 3-4 step flow synthesis, which offers improved efficiency and safety for large-scale production .
Industrial Production Methods
Industrial production methods for this compound focus on achieving high purity and yield. The process is designed to be simple, cost-effective, and feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C10-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Coupling Reactions: Used to connect the compound to a protein ligand via a linker to form PROTAC
Common Reagents and Conditions
Common reagents used in these reactions include coupling agents and suitable solvents. The reaction conditions are typically controlled to ensure high yield and purity .
Major Products Formed
The major product formed from these reactions is the PROTAC molecule, which is used for targeted protein degradation .
Scientific Research Applications
Pomalidomide-5-C10-NH2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTAC molecules.
Biology: Facilitates the recruitment of CRBN protein, which is crucial for protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer.
Mechanism of Action
Pomalidomide-5-C10-NH2 hydrochloride exerts its effects by acting as a cereblon (CRBN) ligand. It facilitates the recruitment of CRBN protein, which is involved in the ubiquitination and subsequent degradation of target proteins. This mechanism is crucial for the formation of PROTAC molecules, which are used for targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: The parent compound, known for its immunomodulatory and antineoplastic activities.
Lenalidomide: Another thalidomide analogue with similar properties but different potency and applications.
Thalidomide: The original compound from which Pomalidomide and Lenalidomide are derived.
Uniqueness
Pomalidomide-5-C10-NH2 hydrochloride is unique due to its specific role as a CRBN ligand and its application in the synthesis of PROTAC molecules. This makes it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C23H33ClN4O4 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
5-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c24-13-7-5-3-1-2-4-6-8-14-25-16-9-10-17-18(15-16)23(31)27(22(17)30)19-11-12-20(28)26-21(19)29;/h9-10,15,19,25H,1-8,11-14,24H2,(H,26,28,29);1H |
InChI Key |
DIKVPOWBHZTVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
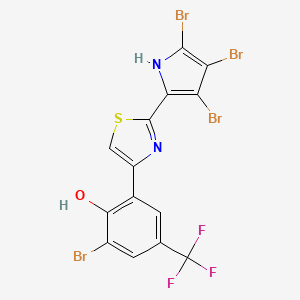
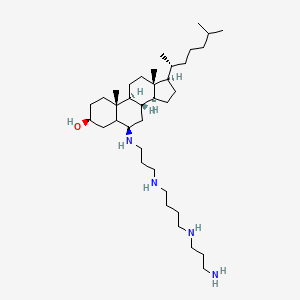
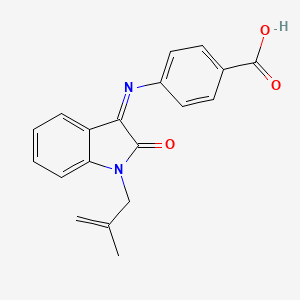
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
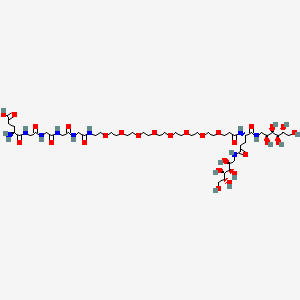
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
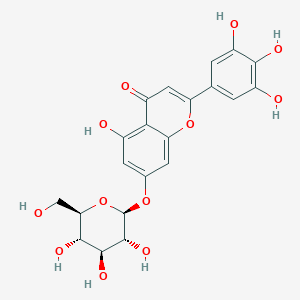
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
